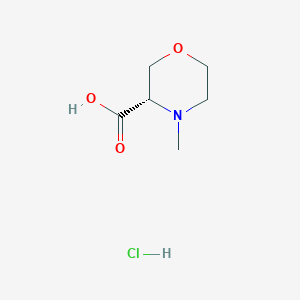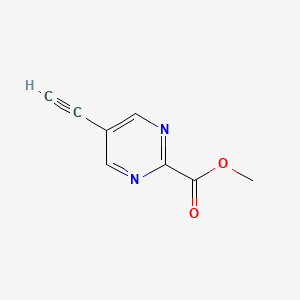
Methyl 5-ethynylpyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Methyl 5-ethynylpyrimidine-2-carboxylate, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and as building blocks for various synthetic targets.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is the Atwal-Biginelli cyclocondensation reaction, which has been utilized to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomeric isomers. This reaction involves the use of S-methylisothiourea hemisulfate salt with 2-(gem-disubstituted)methylene-3-oxoesters, which can be accessed by the Lehnert procedure for Knoevenagel-type condensation . Another synthesis approach involves a multicomponent reaction under mild conditions to produce 6-thioxo-1,6-dihydropyrimidine-5-carboxylates . Additionally, polymer-assisted synthesis has been employed to create ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, showcasing the versatility of solid support methods in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined by X-ray diffraction crystallography. The molecular geometry, vibrational frequencies, and NMR chemical shifts were calculated using density functional theory (DFT) methods, which demonstrated good agreement with experimental results .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. For example, the synthesis of methyl and ethyl 2-R1-4-R2-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-7-carboxylates was achieved through the condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate . Furthermore, the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate led to the formation of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which were tested for antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized by spectroscopic methods and theoretical calculations. The FT-IR, 1H, and 13C NMR spectra provide insights into the functional groups and chemical environment within the molecules. DFT calculations can predict vibrational frequencies and NMR chemical shifts, which are essential for understanding the molecular properties. Nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) are also evaluated to gain further insights into the reactivity and interactions of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Methyl 5-ethynylpyrimidine-2-carboxylate has been utilized in the synthesis of various pyrimidine derivatives. For instance, in the study of synthesis and biological evaluation of 2,4-diamino-furo[2,3-d]pyrimidine derivatives, compounds exhibiting cytotoxicity against lung cancer cell lines were produced (Hu et al., 2010). Similarly, the synthesis and reactions of Biginelli-compounds have also involved such derivatives (Kappe & Roschger, 1989).
Structure-Activity Relationship Studies
- Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, an analogue of this compound, was identified as a potent inhibitor in structure-activity relationship studies targeting AP-1 and NF-κB mediated gene expression (Palanki et al., 2002).
Therapeutic Applications
- Novel derivatives of this compound have shown potential as inhibitors of dihydrofolate reductase, with activity against opportunistic fungi and the protozoan Toxoplasma gondii (Jones et al., 1999).
Experimental Studies in Medicinal Chemistry
- The compound has been part of experimental studies in medicinal chemistry, where its derivatives have been evaluated for their antimicrobial properties (Shastri & Post, 2019).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that many pyrimidine derivatives interact with biological systems through various mechanisms, such as nucleophilic substitution reactions .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical processes, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain largely unknown .
Action Environment
Factors such as pH, temperature, and the presence of other chemical entities could potentially affect its action .
Analyse Biochimique
Biochemical Properties
Pyrimidine derivatives have been known to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . Therefore, it is plausible that Methyl 5-ethynylpyrimidine-2-carboxylate could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Given the known activities of pyrimidine derivatives, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propriétés
IUPAC Name |
methyl 5-ethynylpyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-3-6-4-9-7(10-5-6)8(11)12-2/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLNQCCGURQWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

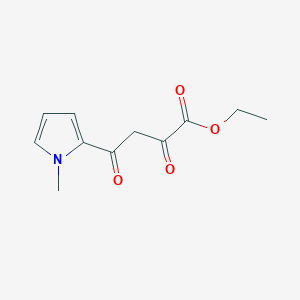
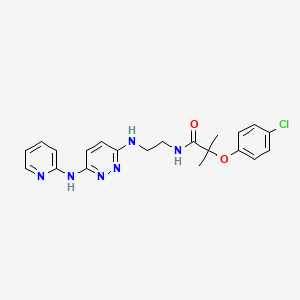
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)
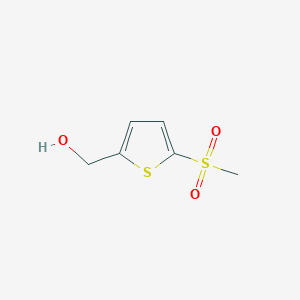
![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)
![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2508979.png)
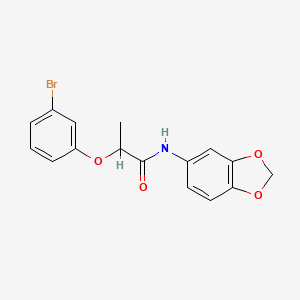
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)
![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)
![N'-(3-chloro-4-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2508987.png)
![3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2508989.png)

